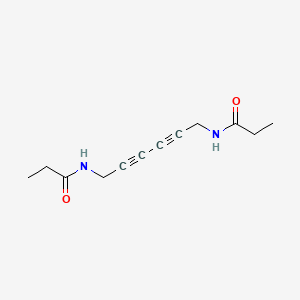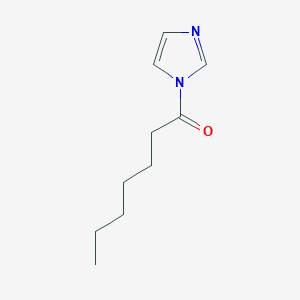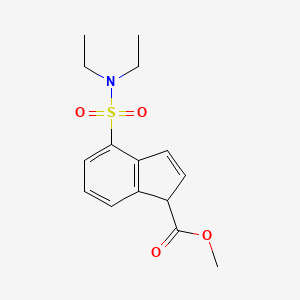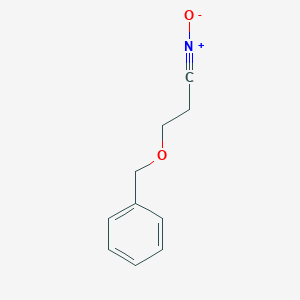![molecular formula C18H16N2O2 B14311624 {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone CAS No. 113758-86-4](/img/structure/B14311624.png)
{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Ammonia or amines
Conditions: Mild heating
Reaction: Introduction of the amino group at the desired position on the oxazole ring.
Phenylmethanone Attachment
Reagents: Benzoyl chloride, base (e.g., pyridine)
Conditions: Room temperature
Reaction: The phenylmethanone group is attached to the oxazole ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone typically involves multi-step organic synthesis. One common method starts with the preparation of the oxazole ring, which can be synthesized via the Van Leusen oxazole synthesis. This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base .
-
Oxazole Ring Formation
Reagents: TosMIC, aromatic aldehydes
Conditions: Base (e.g., Cs₂CO₃), polar solvents
Reaction: TosMIC reacts with the aldehyde to form the oxazole ring.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation
Reagents: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃)
Conditions: Acidic or basic medium
Products: Oxidized derivatives of the compound
-
Reduction
Reagents: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)
Conditions: Anhydrous conditions
Products: Reduced forms of the compound, such as alcohols or amines
-
Substitution
Reagents: Halogens, nucleophiles
Conditions: Varies depending on the substituent
Products: Substituted derivatives of the compound
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃
Reducing Agents: LiAlH₄, NaBH₄
Bases: Cs₂CO₃, pyridine
Solvents: Polar solvents like dimethyl sulfoxide (DMSO), nonpolar solvents like toluene
Applications De Recherche Scientifique
Chemistry
In chemistry, {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. It is also used in the synthesis of bioactive molecules for drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the oxazole ring and amino group makes it a candidate for developing anti-inflammatory, antimicrobial, and anticancer agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites on proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone
- {3-[1-(5-Amino-1,2-thiazol-3-yl)ethyl]phenyl}(phenyl)methanone
- {3-[1-(5-Amino-1,2-imidazol-3-yl)ethyl]phenyl}(phenyl)methanone
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the oxazole ring, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications.
Propriétés
Numéro CAS |
113758-86-4 |
|---|---|
Formule moléculaire |
C18H16N2O2 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
[3-[1-(5-amino-1,2-oxazol-3-yl)ethyl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H16N2O2/c1-12(16-11-17(19)22-20-16)14-8-5-9-15(10-14)18(21)13-6-3-2-4-7-13/h2-12H,19H2,1H3 |
Clé InChI |
AXVUDZWAOQSWOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C3=NOC(=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


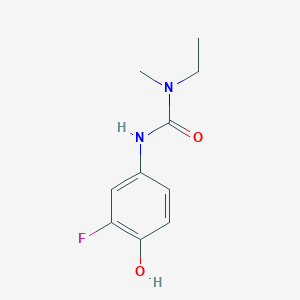
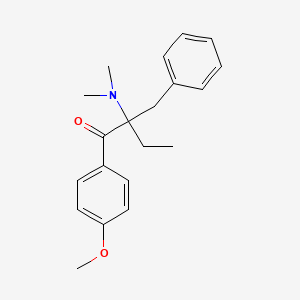
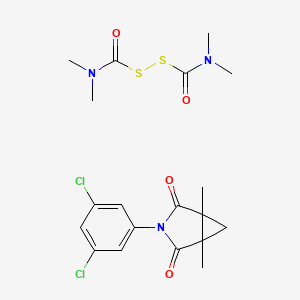
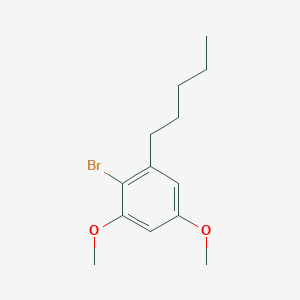
![N-butyl-N-[2-[2-[2-(dibutylamino)ethoxy]ethoxy]ethyl]butan-1-amine](/img/structure/B14311574.png)
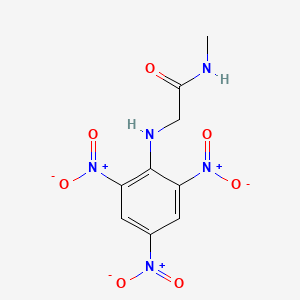


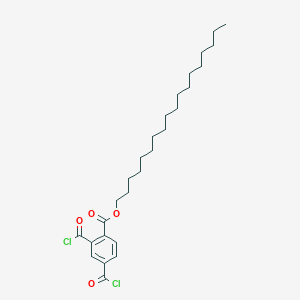
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
